![molecular formula C15H13NO4 B124938 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-71-0](/img/structure/B124938.png)
1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone
Descripción general
Descripción
4-Acetyl-4’-methoxy-2-nitrobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 4’-position, and a nitro group at the 2-position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetyl-4’-methoxy-2-nitrobiphenyl can be synthesized through a catalytic Suzuki cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of 4-Acetyl-4’-methoxy-2-nitrobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-4’-methoxy-2-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 4-Acetyl-4’-methoxy-2-aminobiphenyl.
Reduction of Acetyl Group: 4-Hydroxy-4’-methoxy-2-nitrobiphenyl.
Substitution of Methoxy Group: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetyl-4’-methoxy-2-nitrobiphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Acetyl-4’-methoxy-2-nitrobiphenyl involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity .
Comparación Con Compuestos Similares
4-Acetyl-4’-methoxy-2-nitrobiphenyl can be compared with other biphenyl derivatives such as:
4-Acetyl-2’-nitrobiphenyl: Similar structure but different substitution pattern.
4-Nitro-2-biphenylamine: Contains an amino group instead of an acetyl group.
4-Acetyl-3’-chlorobiphenyl: Contains a chlorine atom instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4-Acetyl-4’-methoxy-2-nitrobiphenyl.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFSKAALFOMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
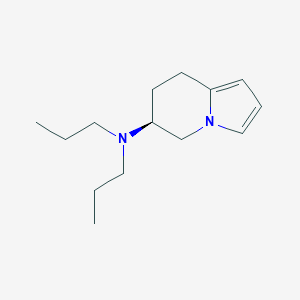
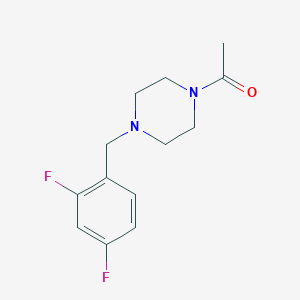
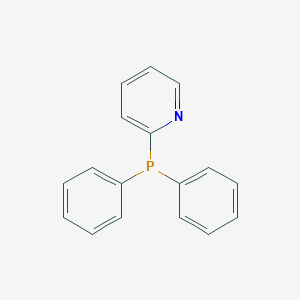
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)


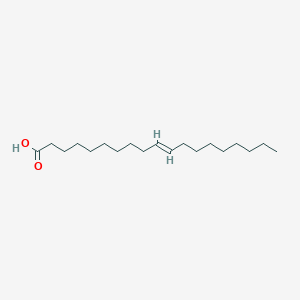
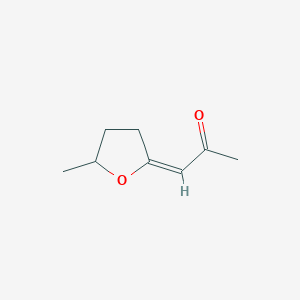



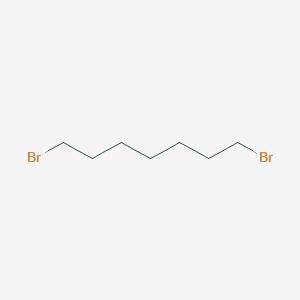
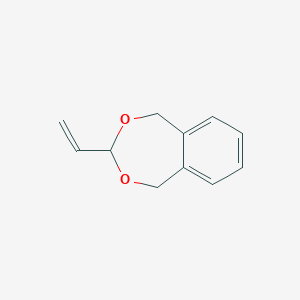
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
